molecular formula C13H17NO6 B5204354 N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine

Cat. No. B5204354
M. Wt: 283.28 g/mol
InChI Key: WOQRPBXJCRJRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine, also known as CMP-Neu5Ac, is a molecule that plays a crucial role in various biological processes. CMP-Neu5Ac is a sialic acid donor that is involved in the biosynthesis of glycoconjugates, which are essential for cell signaling, immune recognition, and other physiological functions.

Mechanism of Action

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine acts as a sialic acid donor in the biosynthesis of sialylated glycoconjugates. This compound is transported into the Golgi apparatus, where it is used as a substrate by sialyltransferases to transfer sialic acid residues onto glycoconjugates. Sialylation of glycoconjugates plays a critical role in various biological processes, including cell signaling, immune recognition, and viral infection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role in the biosynthesis of sialylated glycoconjugates. Sialylation of glycoconjugates has been shown to modulate immune responses, including the recognition and clearance of pathogens by immune cells. Sialylation of glycoconjugates also plays a crucial role in cell signaling and adhesion, as well as in the regulation of cell growth and differentiation. This compound is also involved in the biosynthesis of sialylated glycans on viral glycoproteins, which are essential for viral entry and infection.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine in lab experiments include its high purity, stability, and availability. This compound can be easily synthesized or purchased from commercial sources, making it a readily available substrate for sialylation reactions. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to perform sialylation reactions.

Future Directions

For research on N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine include the development of new methods for the enzymatic and chemical synthesis of this compound, as well as the identification of new sialyltransferases and other enzymes involved in the biosynthesis of sialylated glycoconjugates. Other areas of research include the investigation of the role of sialylation in various biological processes, including immune responses, cell signaling, and viral infection. Additionally, the development of new techniques for the analysis and characterization of sialylated glycoconjugates will enable researchers to better understand the structure and function of these molecules in health and disease.

Synthesis Methods

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine can be synthesized by enzymatic or chemical methods. The enzymatic synthesis involves the use of enzymes such as CMP-sialic acid synthetase and sialyltransferase to catalyze the reaction between cytidine monophosphate (CMP) and N-acetylneuraminic acid (Neu5Ac), which results in the formation of this compound. The chemical synthesis, on the other hand, involves the use of chemical reagents such as triethylamine and 1,1'-carbonyldiimidazole to activate the carboxyl group of Neu5Ac, which then reacts with CMP to form this compound.

Scientific Research Applications

N-(4-carboxyphenyl)-6-deoxy-beta-L-mannopyranosylamine has been extensively studied in various scientific research fields, including glycobiology, immunology, and virology. This compound is a crucial molecule in the biosynthesis of sialylated glycoconjugates, which are involved in cell signaling, immune recognition, and other physiological functions. Studies have shown that sialylation of glycoconjugates plays a critical role in the regulation of immune responses, including the recognition and clearance of pathogens by immune cells. This compound is also a substrate for the biosynthesis of sialylated glycans on viral glycoproteins, which are essential for viral entry and infection.

properties

IUPAC Name

4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-6-9(15)10(16)11(17)12(20-6)14-8-4-2-7(3-5-8)13(18)19/h2-6,9-12,14-17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQRPBXJCRJRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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